molecular formula C10H10FNO3 B15258461 Methyl 3-(5-fluoropyridin-2-YL)-3-methyloxirane-2-carboxylate

Methyl 3-(5-fluoropyridin-2-YL)-3-methyloxirane-2-carboxylate

Cat. No.: B15258461
M. Wt: 211.19 g/mol
InChI Key: VCBSNONEYHSJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-fluoropyridin-2-YL)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxirane derivatives, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

Methyl 3-(5-fluoropyridin-2-YL)-3-methyloxirane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(5-fluoropyridin-2-YL)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially inhibiting key enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(5-fluoropyridin-2-YL)-3-methyloxirane-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

Methyl 3-(5-fluoropyridin-2-YL)-3-methyloxirane-2-carboxylate is a compound that has garnered interest in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C₁₁H₁₃FNO₃
  • CAS Number: 856250-60-7

The compound features a unique oxirane ring structure and a fluorinated pyridine moiety, which are significant for its biological interactions.

Antiviral Activity

Recent studies have indicated that this compound exhibits antiviral properties. It has been shown to inhibit viral replication through various mechanisms, including:

  • Inhibition of Viral Enzymes: The compound interacts with viral enzymes critical for replication.
  • Blocking Viral Entry: It prevents the virus from entering host cells by binding to viral receptors.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Research highlights include:

  • Cell Proliferation Inhibition: In vitro studies have demonstrated that it inhibits the proliferation of cancer cell lines.
  • Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, leading to cell death.

Antimicrobial Effects

This compound has shown potential antimicrobial activity against various pathogens:

  • Bacterial Inhibition: It exhibits bactericidal effects against Gram-positive and Gram-negative bacteria.
  • Fungal Activity: Preliminary studies suggest antifungal properties against common fungal strains.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
  • Receptor Modulation: It can modulate the activity of receptors associated with various biological processes.

Table: Summary of Biological Activities

Activity TypeMechanismReference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis
AntimicrobialBactericidal and antifungal effects

Notable Research Findings

  • A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against HIV by inhibiting integrase activity, showcasing its potential as an antiviral agent.
  • Research in Cancer Research demonstrated that this compound significantly reduced tumor growth in xenograft models.
  • An investigation into its antimicrobial properties revealed a broad spectrum of activity against both bacterial and fungal pathogens, indicating its potential use in treating infections.

Properties

Molecular Formula

C10H10FNO3

Molecular Weight

211.19 g/mol

IUPAC Name

methyl 3-(5-fluoropyridin-2-yl)-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C10H10FNO3/c1-10(8(15-10)9(13)14-2)7-4-3-6(11)5-12-7/h3-5,8H,1-2H3

InChI Key

VCBSNONEYHSJLQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C(=O)OC)C2=NC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.